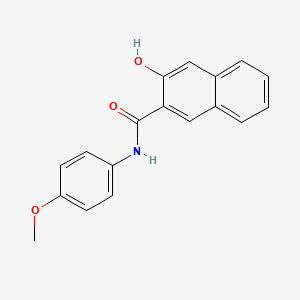

3-Hydroxy-4'-methoxy-2-naphthanilide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-22-15-8-6-14(7-9-15)19-18(21)16-10-12-4-2-3-5-13(12)11-17(16)20/h2-11,20H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXFPIHXQQZAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059067 | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49725024 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

92-79-5 | |

| Record name | 3-Hydroxy-N-(4-methoxyphenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37535 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtanilide RL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4'-methoxy-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-4'-METHOXY-2-NAPHTHANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0MUF32GX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Hydroxy 4 Methoxy 2 Naphthanilide and Analogues

Strategic Retrosynthetic Analysis of the Naphthanilide Core Structure

A retrosynthetic analysis of 3-hydroxy-4'-methoxy-2-naphthanilide (I) provides a logical framework for planning its synthesis. The primary disconnection is the amide bond, a common and reliable bond formation strategy in organic synthesis. This leads to two key precursors: 3-hydroxy-2-naphthoic acid (II) and p-anisidine (B42471) (4-methoxyaniline) (III).

Further disconnection of 3-hydroxy-2-naphthoic acid (II) can be envisioned through a Kolbe-Schmitt-type carboxylation of 2-naphthol (B1666908) (IV), a readily available starting material. This two-step retrosynthetic pathway provides a straightforward and economically viable route to the target molecule, relying on well-established chemical transformations. The synthesis of analogues can be achieved by substituting p-anisidine with other anilines or by modifying the naphthol precursor.

Innovative Synthetic Pathways and Reaction Mechanisms

The synthesis of this compound and its analogues can be achieved through several innovative methods, each with its own advantages in terms of efficiency, selectivity, and environmental impact.

The formation of the amide bond in this compound is typically achieved through a condensation reaction between a carboxylic acid and an amine. libretexts.orgyoutube.com This reaction involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. nih.gov

One common method involves converting the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, 3-hydroxy-2-naphthoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 3-hydroxy-2-naphthoyl chloride. This highly reactive intermediate then readily reacts with p-anisidine to form the desired amide bond with the elimination of hydrogen chloride.

Alternatively, direct condensation can be achieved using coupling agents. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

A general mechanism for the direct condensation of carboxylic acids and amines involves heating the two components, often with a catalyst, to drive off a molecule of water. acsgcipr.org The reaction can be slow and may require high temperatures, which can lead to degradation of the reactants or products. acsgcipr.org To circumvent these harsh conditions, the carboxylic acid can be activated by converting it into a more reactive derivative. acsgcipr.org For example, titanium tetrachloride (TiCl₄) has been reported as an effective mediator for the direct condensation of carboxylic acids and amines, providing moderate to excellent yields. nih.gov The reaction is typically performed in pyridine (B92270) at elevated temperatures. nih.gov

Transition metal catalysis offers powerful tools for the synthesis of complex molecules with high selectivity. In the context of naphthanilide synthesis, these methods can be particularly useful for the regioselective functionalization of the naphthalene (B1677914) core. nih.gov For instance, rhodium(III)-catalyzed C-H activation has been developed for the oxidative annulation of naphthylcarbamates with alkynes, demonstrating the potential for regioselective functionalization. nih.gov While not a direct synthesis of the target molecule, this highlights the capability of transition metals to direct reactions to specific positions on the naphthalene ring system.

Iron(III) triflimide has been shown to be a potent catalyst for the regioselective halogenation of arenes, which can then be used in subsequent coupling reactions. thieme-connect.de This approach could be applied to introduce functional groups onto the naphthalene scaffold prior to amide bond formation, allowing for the synthesis of a diverse range of analogues.

The development of new catalytic systems is an active area of research, and it is anticipated that novel transition metal-catalyzed reactions will provide even more efficient and selective routes to this compound and its derivatives in the future.

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods, in line with the principles of green chemistry. nih.govmdpi.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

Mechanochemical Synthesis: This solvent-free technique involves the use of mechanical force, such as ball milling, to induce chemical reactions. nih.govyoutube.com It has been successfully applied to the synthesis of primary amides from esters and calcium nitride. nih.gov This method offers several advantages, including reduced reaction times, milder conditions, and the elimination of bulk solvents. nih.gov The application of mechanochemistry to the synthesis of naphthanilides could provide a significantly greener alternative to traditional solvent-based methods.

Solvent-Free and Microwave-Assisted Reactions: The condensation of β-naphthol with aldehydes and amides to form 1-amidoalkyl-2-naphthols has been achieved under solvent-free conditions using microwave irradiation. arabjchem.orgresearchgate.net This approach, often catalyzed by biodegradable catalysts like tannic acid, offers short reaction times and good to excellent yields. arabjchem.orgresearchgate.net While this produces a different class of naphthol derivatives, the principles can be adapted for the synthesis of naphthanilides. Microwave-assisted synthesis, in general, provides rapid and efficient heating, often leading to shorter reaction times and higher yields compared to conventional heating methods. mdpi.com

Use of Greener Solvents: When solvents are necessary, the choice of solvent can have a significant impact on the environmental footprint of a synthesis. Green solvent selection guides can be used to identify solvents with lower toxicity and environmental impact. nih.gov For example, acetonitrile (B52724) has been shown to be a "greener" alternative to more hazardous solvents like dichloromethane (B109758) and benzene (B151609) in certain oxidative coupling reactions. scielo.br

The ability to selectively introduce functional groups at specific positions on the naphthalene ring is crucial for creating a diverse library of this compound analogues. nih.govresearchgate.net Traditional electrophilic aromatic substitution reactions on naphthalenes can sometimes be difficult to control, leading to mixtures of isomers. researchgate.net

Modern synthetic methods offer more precise control over regioselectivity. Directed C-H activation, for example, utilizes a directing group to guide a metal catalyst to a specific C-H bond for functionalization. nih.gov This strategy has been successfully employed for the regioselective functionalization of 1-substituted naphthalenes. nih.gov

For instance, the use of a phosphonium (B103445) ylide has been reported for the synthesis of a wide range of substituted naphthalenes. researchgate.net This method involves the formation of a triene intermediate that undergoes a 6π-electrocyclization to afford the naphthalene product. researchgate.net Furthermore, rhodium-catalyzed reactions have demonstrated high β-selectivity in the functionalization of naphthalene. researchgate.net

These advanced techniques provide chemists with the tools to systematically modify the naphthanilide scaffold, enabling the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is a critical step in any synthetic route to maximize the yield and purity of the desired product while minimizing reaction time and waste. nih.govnumberanalytics.com This process often involves the systematic variation of several parameters.

Key parameters that are typically optimized include:

Temperature: The reaction temperature can significantly influence the reaction rate and selectivity.

Solvent: The choice of solvent can affect the solubility of reactants, the reaction rate, and the position of chemical equilibria.

Catalyst: The type and loading of the catalyst can have a profound impact on the reaction's efficiency and selectivity.

Concentration: The concentration of reactants can influence the reaction rate and, in some cases, the product distribution.

Reaction Time: Monitoring the reaction over time allows for the determination of the optimal duration to achieve maximum conversion without significant product degradation.

A systematic approach, such as a design of experiments (DOE), can be employed to efficiently explore the effects of multiple variables and their interactions. numberanalytics.com High-throughput screening techniques can also be used to rapidly evaluate a large number of reaction conditions. numberanalytics.com

The following table provides a hypothetical example of a reaction optimization study for the amidation step in the synthesis of this compound.

| Entry | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCC | DCM | 25 | 12 | 75 |

| 2 | EDC/HOBt | DMF | 25 | 8 | 85 |

| 3 | SOCl₂ | Toluene | 80 | 4 | 90 |

| 4 | TiCl₄ | Pyridine | 85 | 2 | 88 |

| 5 | EDC/HOBt | DMF | 0-25 | 10 | 82 |

By carefully optimizing these parameters, chemists can develop robust and efficient synthetic protocols that provide high yields of pure this compound and its analogues.

State of the Art Spectroscopic and Analytical Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments collectively provide a complete picture of the molecular framework of 3-Hydroxy-4'-methoxy-2-naphthanilide.

¹H NMR spectroscopy provides information about the chemical environment of protons within the molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d6, reveals distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) and anisole (B1667542) rings, as well as the hydroxyl, amide, and methoxy (B1213986) protons. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum shows signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group and the carbons of the aromatic rings. nih.gov

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (Note: Specific chemical shifts (δ) can vary slightly depending on the solvent and instrument frequency. The data below represents typical values found in the literature.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Naphthalene Ring | ||

| H-1 | ~8.2 (d) | C-1: ~128.0 |

| H-4 | ~7.9 (d) | C-2: ~109.0 |

| H-5 | ~7.4 (t) | C-3: ~150.0 |

| H-6 | ~7.3 (t) | C-4: ~123.0 |

| H-7 | ~7.7 (d) | C-4a: ~125.0 |

| H-8 | ~7.9 (d) | C-5: ~129.0 |

| C-6: ~124.0 | ||

| C-7: ~128.0 | ||

| C-8: ~126.0 | ||

| C-8a: ~135.0 | ||

| Anisole Ring | ||

| H-2', H-6' | ~7.6 (d) | C-1': ~132.0 |

| H-3', H-5' | ~7.0 (d) | C-2', C-6': ~122.0 |

| C-3', C-5': ~114.0 | ||

| C-4': ~156.0 | ||

| Functional Groups | ||

| -OH | ~10.0 (s) | |

| -NH | ~9.8 (s) | C=O: ~165.0 |

| -OCH₃ | ~3.8 (s) | -OCH₃: ~55.0 |

Data is compiled from typical values and may not correspond to a single specific spectrum.

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by revealing correlations between different nuclei. youtube.comsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would show correlations between adjacent aromatic protons on both the naphthalene and anisole rings, helping to confirm their substitution patterns. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the proton signal at ~3.8 ppm would correlate with the methoxy carbon signal at ~55.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). youtube.com This technique is particularly powerful for connecting different fragments of the molecule. For example, the amide proton (-NH) would show a correlation to the carbonyl carbon (C=O) and carbons of the anisole ring, while protons on the naphthalene ring would show correlations to the carbonyl carbon, confirming the connectivity of the entire molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Impurity Profiling.nih.gov

High-Resolution Mass Spectrometry (HRMS) is a vital tool for accurately determining the molecular weight and elemental composition of a compound. nih.gov For this compound, HRMS provides the exact mass, which can be compared to the calculated theoretical mass to confirm the molecular formula, C18H15NO3. nih.govchemicalbook.com This technique is also highly sensitive for detecting and identifying any potential impurities by their mass-to-charge ratio, which is essential for assessing the purity of the compound.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include O-H stretching from the hydroxyl group, N-H stretching from the amide group, C=O stretching of the amide carbonyl, C-O stretching of the ether and phenol, and C=C stretching from the aromatic rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3400 - 3200 (broad) |

| Amide (-NH) | Stretching | 3350 - 3150 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Amide C=O | Stretching | 1680 - 1640 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O (Ether/Phenol) | Stretching | 1270 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Property Investigation.nih.gov

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π-π* electronic transitions within the extended conjugated system of the naphthalene and benzene (B151609) rings. The position and intensity of these absorption maxima provide insights into the electronic structure and can be influenced by the solvent environment.

Advanced Chromatographic Techniques for Purity Assessment and Isolation.nih.govresearchgate.net

Chromatographic methods are essential for both the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. nih.govresearchgate.net For this compound, a reversed-phase HPLC method, often using a C18 column with a mobile phase such as a methanol-water mixture, can be employed to determine its purity with high accuracy. nih.govresearchgate.net The method's validity can be established by assessing linearity, repeatability, and accuracy. nih.govresearchgate.net

Column Chromatography: On a preparative scale, column chromatography is used for the isolation and purification of the compound from a reaction mixture. nih.govresearchgate.net The choice of stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system is critical for achieving effective separation from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is crucial for the routine analysis of this compound, allowing for the separation and quantification of the main component from any non-volatile impurities that may be present from its synthesis. While a specific, validated HPLC method for this exact compound is not widely published in peer-reviewed literature, the development of such a method would follow established principles for the analysis of similar aromatic amides and naphthol derivatives. tandfonline.comresearchgate.netnih.govresearchgate.netnih.govnih.govnih.govresearchgate.netnih.gov

A reverse-phase HPLC (RP-HPLC) approach is the most common and suitable technique for a molecule of this nature. sielc.comsielc.com This method separates compounds based on their hydrophobicity.

Typical HPLC Method Parameters for Naphthanilide Derivatives:

| Parameter | Typical Setting | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase provides good retention and separation for hydrophobic aromatic compounds like naphthanilides. tandfonline.comresearchgate.net |

| Mobile Phase | Acetonitrile (B52724) and Water (gradient or isocratic) with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). nih.govsielc.com | Acetonitrile is a common organic modifier that provides good peak shape and resolution. The acidic modifier helps to protonate silanol (B1196071) groups on the stationary phase, reducing peak tailing, and ensures the analyte is in a single ionic form. nih.govsielc.com |

| Detection | UV-Vis Detector (e.g., at 220 nm or 254 nm) | The aromatic nature of the compound allows for strong absorbance in the UV region, providing high sensitivity. tandfonline.comresearchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. tandfonline.comresearchgate.net |

| Column Temperature | 25-30 °C | Maintaining a constant column temperature ensures reproducible retention times. tandfonline.comresearchgate.net |

This table represents a typical starting point for method development, based on methods for similar compounds. Actual parameters would require optimization and validation.

Method development would involve systematically optimizing the mobile phase composition (the ratio of acetonitrile to water) to achieve a suitable retention time and separation from potential impurities. A gradient elution, where the concentration of the organic solvent is increased over time, may be necessary to elute more strongly retained compounds. Validation of the developed method would then be performed to ensure its accuracy, precision, linearity, and sensitivity, in line with established analytical guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis

The synthesis of this compound and its subsequent use in industrial processes, such as the manufacturing of azo dyes, can potentially generate volatile byproducts. doi.orgrsc.orgmdpi.comresearchgate.net GC-MS is the gold standard for the identification and quantification of such volatile organic compounds (VOCs). nih.govresearchgate.netmdpi.comnih.gov The technique separates volatile compounds in the gas phase and then uses mass spectrometry to identify them based on their unique mass-to-charge ratio and fragmentation patterns.

The analysis of volatile byproducts associated with this compound would likely focus on residual solvents from the synthesis or degradation products. For instance, the starting materials for its synthesis could include p-anisidine (B42471) and 3-hydroxy-2-naphthoic acid, and any unreacted precursors or their volatile decomposition products could be present.

General GC-MS Parameters for Volatile Byproduct Analysis:

| Parameter | Typical Setting | Rationale |

| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) | These columns provide good separation for a wide range of volatile and semi-volatile organic compounds. researchgate.net |

| Injection Mode | Splitless or Headspace | Splitless injection is used for trace analysis, while headspace analysis is ideal for extracting volatile compounds from a solid or liquid matrix without injecting the non-volatile components. rsc.orgmdpi.com |

| Oven Temperature Program | Gradient temperature program (e.g., starting at 50-80°C and ramping to 250-300°C) | A temperature gradient is essential to separate compounds with a wide range of boiling points, from highly volatile solvents to less volatile byproducts. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Inert gases used to carry the sample through the column. |

| MS Detector | Electron Ionization (EI) at 70 eV | EI is a standard ionization technique that creates reproducible fragmentation patterns, which can be compared to mass spectral libraries for compound identification. |

This table outlines general parameters for the GC-MS analysis of volatile byproducts. The specific temperature program and other conditions would be optimized based on the expected byproducts.

In practice, a sample containing this compound would be prepared, for example, by dissolving it in a suitable solvent or by using headspace sampling. The sample is then injected into the GC-MS system. The resulting chromatogram would show peaks corresponding to different volatile compounds. The mass spectrum of each peak can then be compared against a spectral library (like the NIST library) to tentatively identify the byproducts. doi.orgrsc.org Confirmation of the identity of these byproducts would typically require analysis using certified reference standards. This type of analysis is critical for process optimization, quality control, and ensuring the safety and purity of the final product.

Mechanistic Investigations of Chemical Reactivity and Transformations

Theoretical and Experimental Studies on Chemical Reaction Pathways and Mechanisms

The primary chemical transformation involving 3-Hydroxy-4'-methoxy-2-naphthanilide is its role as a coupling component in the synthesis of azo dyes. This reaction is a classic example of electrophilic aromatic substitution. vedantu.combyjus.com

The general mechanism proceeds in two main stages:

Diazotization: A primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). byjus.comblogspot.com

Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with the coupling component, this compound. vedantu.comtextilelearner.net The naphthanilide, particularly under alkaline conditions which deprotonate the hydroxyl group to form a more electron-rich naphtholate ion, acts as a potent nucleophile. vedantu.comtextilelearner.net The electrophilic diazonium ion attacks the electron-rich position on the naphthalene (B1677914) ring, which is typically the carbon atom adjacent to the hydroxyl group, to form the stable azo linkage (-N=N-). vedantu.comyoutube.com This extended conjugated system is responsible for the intense color of the resulting dye. vedantu.combyjus.com

Theoretical studies on related systems, such as 1-(benzothiazolylamino) methyl-2-naphthol, utilize methods like Density Functional Theory (DFT) at the CAM-B3LYP/6-311G(d,p) level to model reaction thermodynamics and the influence of substituents. Similar computational approaches could elucidate the specific electronic effects and energy profiles for the coupling reactions of this compound.

Oxidation and Reduction Pathways of the Naphthanilide System

The oxidation and reduction behavior of this compound is primarily associated with the naphthalene and phenol-like moieties. While specific studies on this compound are limited, the reactivity of related naphthol derivatives provides significant insights.

Oxidation: The hydroxyl-substituted naphthalene core is susceptible to oxidation. Studies on 1- and 2-naphthol (B1666908) have shown that they react rapidly with hydroxyl radicals (•OH), a key species in advanced oxidation processes. nih.govresearchgate.net This reaction proceeds via the formation of •OH-adducts, leading to dihydroxy naphthalenes and subsequently to naphthoquinones. nih.govresearchgate.net For instance, the reaction of •OH with 2-naphthol has a rate constant of (7.31 ± 0.11) × 10⁹ M⁻¹ s⁻¹. nih.gov It can be inferred that the naphthalene ring of this compound would undergo similar oxidative transformations in the presence of strong oxidizing agents. The methoxy (B1213986) group on the aniline (B41778) ring can also be a site for oxidation, potentially leading to O-demethylation, as seen in the metabolism of other methoxylated aromatic compounds.

Reduction: The reduction of the naphthanilide system is less commonly explored. However, under specific conditions, the naphthalene ring can be hydrogenated. For example, the reduction of 2-naphthol with sodium or catalytic hydrogenation can yield 1,2,3,4-tetrahydro-2-naphthol. chemicalbook.com It is plausible that the naphthalene portion of this compound could undergo similar saturation reactions under appropriate reducing conditions.

Substituent Effects on Reaction Kinetics and Thermodynamics

Substituents on both the naphthalene and the aniline rings significantly influence the reactivity of this compound.

Electronic Effects:

Hydroxyl Group (-OH): As a strong electron-donating group, the hydroxyl group activates the naphthalene ring towards electrophilic attack, facilitating the azo coupling reaction. vedantu.com

Methoxy Group (-OCH₃): Located on the aniline ring (the '4-methoxy' part), this electron-donating group increases the electron density of this ring system.

A computational study on a related naphthol derivative, 1-(benzothiazolylamino) methyl-2-naphthol, demonstrated that electron-donating groups (EDGs) destabilize frontier orbitals, while electron-withdrawing groups (EWGs) stabilize them. For example, the presence of EWGs led to a larger dipole moment and more negative energy change (ΔE) values for the formation reaction.

Thermodynamics and Kinetics: The same study showed that thermodynamic parameters such as Gibbs free energy (ΔG) and enthalpy (ΔH) are influenced by substituents. For the studied reactions, ΔG and negative ΔH values increased with rising temperature, and the reactions were found to be exothermic. In the context of azo coupling, the kinetics are highly dependent on the electronic nature of both the diazonium salt and the naphthanilide. Electron-withdrawing groups on the diazonium salt make it a stronger electrophile, increasing the reaction rate, while electron-donating groups on the naphthanilide increase its nucleophilicity, also accelerating the reaction. Kinetic studies on the dyeing of textiles with related naphthoquinone dyes show that the process is exothermic. researchgate.net

Table 1: Predicted Substituent Effects on the Reactivity of this compound in Azo Coupling

| Substituent/Group | Position | Electronic Effect | Influence on Reactivity |

| Hydroxyl (-OH) | Naphthalene Ring | Strong Electron-Donating | Activates the ring, increasing the rate of electrophilic substitution. |

| Amide (-CONH-) | Linker | Electron-Withdrawing (Resonance) | May slightly deactivate the naphthalene ring but is crucial for the molecule's structure and properties. |

| Methoxy (-OCH₃) | Aniline Ring | Electron-Donating | Influences the properties of the final dye molecule but has a less direct effect on the coupling reaction itself. |

Acid-Base Properties and Their Influence on Chemical Reactivity

The acid-base properties of this compound are dominated by the phenolic hydroxyl group.

The acidity of this hydroxyl group is critical for the compound's primary application in azo dye synthesis. The reaction is typically carried out under alkaline conditions (using, for example, sodium hydroxide). byjus.comresearchgate.net In an alkaline medium, the hydroxyl group is deprotonated to form the naphtholate anion (-O⁻).

C₁₈H₁₅NO₃ + OH⁻ ⇌ [C₁₈H₁₄NO₃]⁻ + H₂O

This anion is a much stronger nucleophile than the neutral hydroxyl group, significantly enhancing its reactivity towards the weakly electrophilic diazonium salt. vedantu.com The pH of the reaction medium must be carefully controlled; if the pH is too low (acidic), the concentration of the reactive naphtholate ion is too low for the coupling to occur efficiently. researchgate.net The pKa of the parent compound, 2-naphthol, is approximately 9.51, indicating it is a weak acid. wikipedia.org The presence of the anilide group at the 2-position of the naphthalene ring will influence this acidity.

Studies comparing 1-naphthol (B170400) and 2-naphthol show that 1-naphthol is about ten times more acidic than 2-naphthol, a difference attributed to the greater stability of the conjugate base of 1-naphthol through resonance. youtube.com This highlights the sensitivity of the hydroxyl group's acidity to its position on the naphthalene ring system.

Intermolecular and Intramolecular Interactions Governing Chemical Behavior

The chemical behavior of this compound is also governed by non-covalent interactions, particularly hydrogen bonding.

Intramolecular Hydrogen Bonding: The geometry of the molecule allows for the potential formation of an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the carbonyl oxygen of the amide group. This interaction can influence the molecule's conformation, planarity, and the acidity of the hydroxyl proton. Studies on related naphthalene diols have shown that intramolecular hydrogen bonds significantly weaken the O-H bond dissociation enthalpy of the "free" OH group, making it a better H-atom donor. nih.gov

Intermolecular Hydrogen Bonding: In the solid state and in solution, intermolecular hydrogen bonds are expected to play a significant role. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen, the hydroxyl oxygen, and the methoxy oxygen can all act as hydrogen bond acceptors. nsf.govkhanacademy.org These interactions are crucial in determining the crystal packing of the solid material and its solubility in various solvents. nsf.gov In related benzamide (B126) derivatives, intermolecular N-H···O=C hydrogen bonding forces specific packing arrangements, such as T-shaped π-π interactions. nsf.gov Such interactions are fundamental to the substantivity of Naphthol AS dyes to textile fibers like cotton, where hydrogen bonds form between the dye molecule and the cellulose (B213188) fibers. textilelearner.net

Computational Chemistry and Quantum Mechanical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to study various naphthalene (B1677914) and benzamide (B126) derivatives, offering good agreement with experimental data where available. ijapm.orgnih.gov DFT calculations for 3-Hydroxy-4'-methoxy-2-naphthanilide would allow for the optimization of its molecular geometry and the determination of its vibrational frequencies. However, specific DFT studies focused solely on this compound are not readily found in the existing literature.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. acs.orgbiomedres.us A small HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability. nih.gov

For this compound, a detailed FMO analysis would map the distribution of these orbitals across the molecule. Typically, the HOMO is located on the electron-rich parts of a molecule, indicating sites susceptible to electrophilic attack, while the LUMO is on electron-deficient parts, indicating sites for nucleophilic attack. mdpi.comresearchgate.net While the principles are clear, specific published values for the HOMO-LUMO gap of this compound are not available.

Table 1: Illustrative Frontier Molecular Orbital Data

| Parameter | Conceptual Data for this compound | Significance |

| HOMO Energy | (Value in eV) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | (Value in eV) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | (Value in eV) | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. |

Note: This table is for illustrative purposes only. Specific experimental or calculated values for this compound are not available in the searched literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (colored in blue), which are electron-poor and attractive to nucleophiles.

An MEP analysis of this compound would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the carbonyl group of the anilide linkage. Positive potential would be expected around the hydrogen atoms, particularly the one on the hydroxyl group. nih.gov Such a map would provide a clear picture of the molecule's reactive sites. Despite the utility of this technique, a specific MEP map for this compound has not been published.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, rooted in DFT, provide a quantitative measure of different aspects of reactivity. biomedres.usacs.org

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. biomedres.us

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized. researchgate.net

While these descriptors are powerful for comparing the reactivity of different compounds, their calculation is contingent on having the HOMO and LUMO energies, which are not available for this compound in the reviewed literature.

Table 2: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Indicates resistance to charge transfer. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates polarizability. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of a molecule. |

Note: This table defines the concepts. Specific calculated values for this compound are not available.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds connecting its aromatic rings, MD simulations could reveal its preferred conformations in different environments (e.g., in a vacuum, in a solvent, or interacting with a surface). This information is vital for understanding how the molecule packs in a solid state or how it might interact with other molecules in a solution or biological system. There are no published MD simulation studies specifically investigating the conformational landscape of this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physical, chemical, or biological properties. researchgate.net By developing a mathematical model based on a set of known molecules, QSPR can be used to predict the properties of new or unstudied compounds.

A QSPR study for a class of naphthanilide derivatives could potentially predict properties of this compound, such as its solubility, melting point, or even its coloristic properties as a dye. Such models rely on calculating a large number of molecular descriptors and finding a statistical correlation with the property of interest. However, no specific QSPR models focused on or including this compound were identified in the scientific literature.

Molecular Interactions in Biological Systems

Mechanisms of DNA Intercalation and Binding Affinity Studies

DNA intercalation is a mode of interaction where a molecule, typically a planar polycyclic aromatic system, inserts itself between the base pairs of the DNA double helix. nih.govnih.govresearchgate.net This process can lead to significant alterations in DNA structure and function, including the inhibition of replication and transcription. nih.gov

Currently, there are no specific studies in the public domain that detail the mechanisms of DNA intercalation or provide quantitative DNA binding affinity data for 3-Hydroxy-4'-methoxy-2-naphthanilide. Research on other naphthol derivatives and azo compounds suggests that such interactions are plausible given the compound's aromatic structure. nih.govwikipedia.org However, without direct experimental evidence, any discussion on its DNA binding remains speculative.

Data on DNA Intercalation and Binding Affinity of this compound

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Binding Constant (Ka) | Data not available | ||

| Dissociation Constant (Kd) | Data not available |

Protein-Ligand Interaction Analysis (e.g., Enzyme Binding, Human Serum Albumin (HSA) Interactions)

The interaction of small molecules with proteins is critical to their pharmacokinetic and pharmacodynamic profiles. Human Serum Albumin (HSA) is a primary carrier protein in the blood, and its binding to xenobiotics can significantly influence their distribution and availability. nih.govgrifols.com

Specific research on the interaction between this compound and specific enzymes or Human Serum Albumin (HSA) is not extensively documented. Studies on other naphthol derivatives, such as 1-naphthol (B170400) and 2-naphthol (B1666908), have shown that they can bind to HSA, with these interactions being primarily entropy-driven and suggestive of hydrophobic interactions. nih.gov Given the structural similarities, it is conceivable that this compound also interacts with HSA. The nature and affinity of such a potential interaction, however, have not been experimentally determined.

A related compound, Naphthol AS-E, has been identified as an inhibitor of the KIX-KID interaction, which is crucial for the activity of the CREB-binding protein (CBP), a transcriptional co-activator. nih.govmedchemexpress.com This suggests that naphthol derivatives can engage in specific protein-protein interaction domains.

Protein-Ligand Interaction Data for this compound

| Protein Target | Binding Affinity (Kd/IC50) | Technique | Reference |

|---|---|---|---|

| Enzyme X | Data not available | ||

| Human Serum Albumin (HSA) | Data not available |

Cellular Target Identification and Pathway Modulation

Identifying the cellular targets of a compound and the pathways it modulates is key to understanding its biological effects. For this compound, direct evidence of specific cellular targets is scarce.

However, research on the structurally similar compound Naphthol AS-E has shown that it can inhibit CREB-mediated gene transcription. nih.gov The CREB pathway is involved in various cellular processes, including proliferation, survival, and differentiation, and its dysregulation is implicated in cancer. nih.gov Naphthol AS-E was found to down-regulate the expression of CREB target genes and induce apoptosis in cancer cells, suggesting that CREB is a critical mediator of its anticancer activity. nih.gov While this provides a potential avenue of investigation, it is important to note that these findings are for a related but distinct molecule.

Investigations into Reactive Oxygen Species (ROS) Generation by Naphthanilide Derivatives

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that play dual roles in biology; they are essential for various signaling pathways but can also cause significant damage to cells through oxidative stress when present in excess. Some classes of compounds are known to induce ROS generation.

There is a lack of specific studies investigating the direct generation of Reactive Oxygen Species (ROS) by this compound. However, the broader class of naphthol and naphthoquinone derivatives has been associated with ROS production in some biological systems. grifols.com The mechanism often involves redox cycling, where the compound can accept electrons and then transfer them to molecular oxygen to form superoxide (B77818) radicals and other ROS. Without specific experimental data for this compound, its capacity to induce ROS remains an open question.

Structure Activity Relationship Sar and Drug Design Principles

Systematic Structural Modifications of 3-Hydroxy-4'-methoxy-2-naphthanilide Analogues

Systematic modification of the this compound scaffold has been a key strategy in exploring its therapeutic potential. Research has focused on altering various parts of the molecule, including the N-phenyl ring and the naphthyl moiety, leading to the synthesis of focused libraries of new compounds. nih.govnih.gov

One significant area of investigation involves the synthesis of a series of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid. nih.gov In these analogues, the methoxy (B1213986) group on the aniline (B41778) ring is replaced with various other alkoxy groups of differing chain lengths and branching. These modifications have been shown to have a substantial impact on the antimycobacterial and antibacterial activities of the compounds. nih.govresearchgate.net For instance, studies on a series of fifteen new N-alkoxyphenylanilides demonstrated that specific alkoxy substitutions could yield compounds with activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) that is comparable or superior to standard drugs like rifampicin (B610482) and ampicillin. nih.govresearchgate.net

The following table showcases the antimycobacterial activity of selected analogues against M. tuberculosis H37Ra, illustrating the effect of these systematic modifications.

| Compound Name | Modification on N-phenyl ring | MIC (µM) against M. tuberculosis H37Ra |

| 3-hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide | 3-(prop-2-yloxy) | 24 |

| N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide | 2-(but-2-yloxy) | 23 |

| Rifampicin (Standard) | N/A | <30.3 |

| Data sourced from a study on N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. nih.gov |

These findings underscore that even subtle changes to the substituent on the aniline ring can fine-tune the biological activity, providing a clear path for optimizing lead compounds. nih.govresearchgate.net Further modifications, such as replacing the pyridyl group in related scaffolds with other heterocyclic groups, have also been explored to understand their effect on activity. nih.gov

Influence of Aromatic Substituents on Biological Activity Profiles

The nature and position of substituents on the aromatic rings of this compound and its analogues are critical determinants of their biological activity. The methoxy group on the aniline ring, in particular, has been a focal point of such investigations.

In studies of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, the position of the alkoxy group on the phenyl ring (ortho, meta, or para) significantly influences the compound's efficacy. nih.gov For example, against MRSA strains, compounds with substitutions at the ortho position, such as 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide and N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide, exhibited a minimum inhibitory concentration (MIC) of 12 µM, which was four times more active than the standard ampicillin. nih.govresearchgate.net Similarly, for activity related to the inhibition of photosynthetic electron transport (PET), an N-(3-Ethoxyphenyl) derivative was found to be the most active. nih.govresearchgate.net This demonstrates that both the type and the location of the substituent are crucial for specific biological targets.

The presence of hydroxyl (-OH) and methoxy (-OCH3) groups, in general, has been shown to have a significant impact on the binding affinity of related compounds to protein targets like the epidermal growth factor receptor (EGFR). unsoed.ac.id These groups often participate in crucial hydrogen bonding interactions within the binding site of a receptor. unsoed.ac.id The 3-hydroxy group on the naphthalene (B1677914) ring is a key structural feature, likely acting as a hydrogen bond donor, a common interaction motif in ligand-receptor binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov This method is instrumental in predicting the activity of newly designed analogues and understanding the physicochemical properties that govern their efficacy. researchgate.netderpharmachemica.com

For scaffolds similar to this compound, both 2D and 3D-QSAR models have been developed. researchgate.netnih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These models generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties positively or negatively influence biological activity. nih.govresearchgate.net For example, a 3D-QSAR study on naphthyridine derivatives revealed that the C-1 NH and C-4 carbonyl groups, along with the C-2 naphthyl ring, were important for cytotoxicity. nih.gov

The predictive power of a QSAR model is assessed through rigorous statistical validation. researchgate.net Key parameters include the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.netnih.gov A high q² value (typically > 0.5) indicates good predictive ability. nih.gov

The table below summarizes statistical data from representative QSAR models developed for analogous compound series, highlighting their robustness.

| Model Type | Target/Activity | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (External validation) | Reference |

| CoMSIA (3D-QSAR) | Cytotoxicity (HL-60 cells) | 0.777 | 0.937 | 0.913 | nih.gov |

| CoMFA-RF (3D-QSAR) | hCA II Inhibition | 0.742 | Not Reported | Not Reported | nih.gov |

| MLR (3D-QSAR) | Antimycobacterial | 0.8367 | 0.9005 | Not Reported | researchgate.netijddd.com |

| CoMSIA (3D-QSAR) | EGFR Inhibition | 0.599 | 0.895 | 0.681 | nih.gov |

These models demonstrate that anticancer and antimycobacterial activities are often influenced by a combination of lipophilic, electronic, and steric properties. researchgate.netatlantis-press.com The insights gained from QSAR studies provide a rational basis for designing new derivatives with enhanced potency. researchgate.net

Pharmacophore Modeling and Molecular Docking for Ligand Design

Pharmacophore modeling and molecular docking are essential computational tools in modern drug design that help elucidate and leverage the specific interactions between a ligand and its biological target. dovepress.comnih.gov

A pharmacophore model represents the key 3D arrangement of essential features a molecule must possess to bind to a specific receptor and elicit a biological response. nih.govdovepress.com These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. researchgate.net For antimycobacterial benzanilides, pharmacophore studies have identified hydrogen bond donors, aromatic features, and aliphatic groups as crucial for activity. researchgate.netijddd.com Once a pharmacophore model is validated, it can be used as a 3D query to screen large databases of compounds to find novel molecules that match the required features. nih.govresearcher.life

Molecular docking complements pharmacophore modeling by predicting the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This technique provides detailed insights into the binding mode and calculates a docking score or binding energy, which estimates the binding affinity. nih.govdergipark.org.tr Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues of the protein can be identified. unsoed.ac.idnih.gov For instance, docking studies on related inhibitors have shown that hydrogen bonding with residues like Met769 and Ala719 in a kinase domain is crucial for binding. unsoed.ac.id In silico docking of hydrazone derivatives into EGFR and HER2 receptors has helped to predict preferential targeting. nih.gov

The following table provides examples of docking results for related compounds against various protein targets.

| Compound Class | Protein Target | Docking Score / Binding Energy | Key Interactions Noted | Reference |

| Naphthofuran-carbohydrazide derivative | Cancer-associated protein (1T46) | -7.356 kcal/mol | Not specified | dergipark.org.tr |

| Quinazoline-4(3H)-one analogue | EGFR | -169.796 (Score) | Not specified | nih.gov |

| Dihydroxy-dimethoxychalcone | EGFR (1M17) | -7.67 kcal/mol | Hydrogen bonding | unsoed.ac.id |

| Flavone derivative | Acetylcholinesterase (AChE) | Not specified (IC50 = 1.37 µM) | Binding energies confirmed potency | mdpi.com |

These computational approaches allow for the rational design of new this compound analogues with optimized binding and improved biological activity before undertaking their chemical synthesis. researcher.life

Advanced Applications in Medicinal Chemistry and Pharmacology

Antimicrobial Activity Against Bacterial Strains (e.g., Staphylococcus, Methicillin-Resistant Staphylococcus Aureus (MRSA), Mycobacterium)

Studies on the antimicrobial properties of 3-hydroxynaphthalene-2-carboxanilides have revealed notable activity against a range of bacterial pathogens. A study investigating a series of these compounds found that 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide, a close analog of the title compound, demonstrated significant activity against Staphylococcus aureus and methicillin-resistant strains of the same bacterium (MRSA). nih.gov The minimum inhibitory concentration (MIC) for this compound was reported to be 55.0 µmol/L. nih.gov

Furthermore, research into N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides has shown their potential against mycobacterial species. nih.govmdpi.com Specifically, certain derivatives have exhibited activity against Mycobacterium tuberculosis and M. avium subsp. paratuberculosis. nih.govmdpi.com For instance, 3-hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide showed an MIC of 24 µM against M. tuberculosis. nih.gov These findings highlight the potential of the 3-hydroxynaphthalene-2-carboxanilide scaffold in the development of new antibacterial and antimycobacterial agents.

Table 1: Antimicrobial Activity of Selected 3-Hydroxynaphthalene-2-carboxanilide Derivatives

| Compound | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide | Staphylococcus aureus | 55.0 µmol/L | nih.gov |

| 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide | Methicillin-resistant S. aureus (MRSA) | 55.0 µmol/L | nih.gov |

| N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide | Mycobacterium marinum | 28.4 µmol/L | nih.gov |

| 3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide | Mycobacterium kansasii | 13.0 µmol/L | nih.gov |

| 3-Hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide | Mycobacterium tuberculosis | 24 µM | nih.gov |

Antifungal and Antiviral Efficacy Studies

Anticancer and Antiparasitic Potential (e.g., Antimalarial, Antiprotozoal)

The anticancer potential of hydroxynaphthalene carboxamides has been a subject of investigation. Studies on ring-substituted 1-hydroxynaphthalene-2-carboxanilides, a related class of compounds, have demonstrated antiproliferative and cell death-inducing effects in various cancer cell lines. This research suggests that the hydroxynaphthalene carboxamide structure may be a valuable model for developing new small-molecule compounds with potential anticancer properties.

In the realm of antiparasitic activity, 3-hydroxynaphthalene-2-carboxanilides have shown promise. A series of these compounds were screened for their in vitro activity against the bloodstream form of Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis. This indicates that the 3-hydroxynaphthalene-2-carboxanilide structure could be a promising starting point for the development of novel antitrypanosomal agents. While other classes of naphthalene (B1677914) derivatives have been investigated for antimalarial activity, specific studies on the antimalarial potential of 3-Hydroxy-4'-methoxy-2-naphthanilide are not currently available.

Inhibition of Key Enzymes and Biological Pathways (e.g., Acetylcholinesterase, Carbonic Anhydrase, Photosynthetic Electron Transport)

The inhibitory effects of 3-hydroxynaphthalene-2-carboxanilides on various enzymes and biological pathways have been explored, with notable findings in the inhibition of photosynthetic electron transport (PET). A study on methoxy-substituted 3-hydroxynaphthalene-2-carboxanilides found that these compounds exhibited moderate PET-inhibiting activity in spinach chloroplasts. The most active compound in this particular study was N-(3,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, with an IC50 value of 24.5 µM. Another related compound, N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, was identified as the most active PET inhibitor in a separate study, with an IC50 of 4.5 µM. nih.gov

There is currently a lack of specific published research on the inhibition of acetylcholinesterase and carbonic anhydrase by this compound. While these enzymes are important targets in medicinal chemistry, studies have focused on other classes of inhibitors.

Table 2: Inhibition of Photosynthetic Electron Transport (PET) by Selected 3-Hydroxynaphthalene-2-carboxanilide Derivatives

| Compound | Activity (IC50) | Reference |

|---|---|---|

| N-(3,5-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 24.5 µM | |

| N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 4.5 µM | nih.gov |

| 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | 16.9 µmol/L | nih.gov |

Development of Fluorescent Probes and Bioimaging Agents for Biological Systems

Naphthalene and its derivatives are known for their inherent fluorescent properties, which stem from their rigid, planar, and extensively π-conjugated structures. These characteristics, including high quantum yields and excellent photostability, make them attractive candidates for the development of fluorescent probes. Naphthalene-based fluorescent probes have been utilized for sensing both anions and cations and for imaging biological molecules.

Despite the promising fluorescent properties of the naphthalene core, there is a lack of specific studies in the available scientific literature that describe the development or application of this compound as a fluorescent probe or bioimaging agent for biological systems. While the potential exists due to its chemical structure, dedicated research in this area has not been reported.

Advanced Applications in Dye Chemistry and Material Science

Integration as Azo Coupling Components in Advanced Dye Formulations

3-Hydroxy-4'-methoxy-2-naphthanilide, also known by industrial names such as Naphthol AS-RL, is formally recognized in the Colour Index as C.I. Azoic Coupling Component 11. chemnet.commade-in-china.comnih.gov This classification underscores its primary function as a coupling component in the synthesis of azoic dyes. Azoic dyes are a unique class of colorants that are not applied in a pre-synthesized, colored form. Instead, they are formed in situ, meaning the final insoluble dye molecule is synthesized directly within the textile fiber. blogspot.comslideshare.netinflibnet.ac.in

The synthesis process is a two-step reaction. It begins with the diazotization of a primary aromatic amine, referred to as a "fast base" or diazo component, which is treated with a nitrite (B80452) salt in an acidic medium at low temperatures (0–5 °C) to form a reactive diazonium salt. nih.govtextileapex.com In the second step, known as the coupling reaction, the fiber is impregnated with the coupling component—in this case, this compound, which has been made soluble by treatment with an alkali. inflibnet.ac.in The material is then treated with the diazonium salt solution, causing the two components to react and form a water-insoluble azo dye molecule. blogspot.com This in-situ formation results in the pigment being mechanically trapped within the fiber's amorphous regions, which is fundamental to the high performance of these dyes. inflibnet.ac.intextilelearner.net

Mechanistic Principles of Dye-Substrate Interactions in Textile Applications

The interaction between dyes derived from this compound and textile substrates is governed by the class of dye and the nature of the fiber. For azoic dyes on cellulosic fibers like cotton, the primary mechanism of adhesion is physical entrapment. slideshare.netinflibnet.ac.in The process begins with the absorption of the water-soluble sodium salt of the naphthol component onto the fiber. This initial attraction, or substantivity, is facilitated by van der Waals forces and can be enhanced by the presence of salt in the bath, which promotes better exhaustion. textilelearner.net Following this, the coupling reaction with the diazo component creates a large, insoluble dye molecule that is physically locked within the polymer matrix of the fiber. inflibnet.ac.intextilelearner.net

When used to create disperse dyes for hydrophobic synthetic fibers such as polyester (B1180765), the mechanism is different. Disperse dyes are non-ionic and have low water solubility. The dyeing process involves the diffusion of individual dye molecules from the aqueous dispersion into the amorphous regions of the polyester fibers. testextextile.com This diffusion is driven by hydrophobic interactions between the nonpolar dye molecule and the nonpolar fiber. The forces at play include van der Waals forces and π-π stacking interactions between the aromatic rings of the dye and the polymer chains. researchgate.netwikipedia.org The final coloration depends on the dye remaining in a solid-solution state within the fiber.

Photophysical Properties and Color Fastness Enhancement Studies

The color and performance of dyes derived from this compound are dictated by their photophysical and fastness properties. The color itself arises from the molecule's chemical structure, specifically the azo group (–N=N–), which acts as the chromophore, and the auxochromic groups (such as the hydroxyl and methoxy (B1213986) groups), which modify the color's intensity and shade. nih.gov The absorption of light in the visible spectrum is due to electronic transitions, primarily π→π* and n→π* transitions within the conjugated system of the dye molecule. researchgate.net

The fastness properties, which measure a dye's resistance to fading, are a key indicator of its quality. Azoic dyes are renowned for their excellent wash fastness, a direct result of the water-insoluble pigment being trapped within the fiber. inflibnet.ac.intextilelearner.net However, their rubbing fastness can be poor if any loose pigment remains on the fiber surface after dyeing. inflibnet.ac.in A thorough soaping process is essential to remove this surface dye and achieve optimal fastness. textilelearner.net

Light fastness, or resistance to fading upon exposure to light, is generally good to very good for azoic combinations but depends heavily on the specific chemical structure of the dye. textileapex.comtextilelearner.net The mechanism of fading involves the photo-oxidation of the dye molecule, which destroys its chromophoric system. danlintex.com Enhancements to light fastness can be achieved through several strategies:

Structural Modification: Introducing electron-withdrawing groups near the azo bond can increase its stability. danlintex.com

Dye Aggregation: At higher dyeing concentrations (deeper shades), dye molecules tend to aggregate on the fiber. This reduces the surface area of each molecule exposed to light and can improve light fastness. danlintex.comutstesters.com

After-treatments: The use of UV absorbers or light fastness enhancers can provide a protective effect by absorbing harmful UV radiation before it reaches the dye molecule. utstesters.com

Below are tables representing typical photophysical data and fastness ratings for azo dyes derived from naphthol components.

Table 1: Representative Photophysical Properties of Azo Dyes

| Property | Typical Value/Range | Significance |

|---|---|---|

| λmax (Wavelength of Max. Absorption) | 380-500 nm researchgate.net | Determines the observed color of the dye. |

| Molar Extinction Coefficient (ε) | > 10,000 L mol-1 cm-1 | Indicates the intensity of light absorption (color strength). |

| Electronic Transitions | π→π* and n→π* researchgate.net | The fundamental process responsible for light absorption. |

| Quantum Yield of Fluorescence | Generally low | Most azo dyes dissipate absorbed energy non-radiatively. |

Table 2: Typical Color Fastness Ratings for Azoic Dyes on Cotton

| Fastness Test | Rating (ISO Grey Scale) | Description |

|---|---|---|

| Washing | 4-5 textilelearner.net | Very good to excellent resistance to washing. |

| Light (depending on shade) | 4-7 textileapex.com | Moderate to outstanding resistance to fading from light. |

| Rubbing (Dry) | 3-4 | Fair to good resistance to crocking. |

| Rubbing (Wet) | 2-3 inflibnet.ac.in | Poor to fair resistance; can be improved with soaping. |

| Perspiration | 4 | Good resistance to acidic and alkaline perspiration. |

Note: Ratings are on a scale of 1 to 5 for wet fastness (5=best) and 1 to 8 for light fastness (8=best).

Development of Environmentally Benign Dyeing Processes

Traditional textile dyeing, including the azoic process, is water- and energy-intensive and produces significant chemical effluent. numberanalytics.comresearchgate.net In response to growing environmental concerns, several more benign dyeing technologies are being developed.

One of the most promising is supercritical carbon dioxide (scCO₂) dyeing . This waterless process uses CO₂ heated and pressurized above its critical point (31.1 °C and 73 atm), where it behaves as a fluid with high solvent power and gas-like viscosity. researchgate.netdyecoo.com Disperse dyes, which can be synthesized from azoic components, are soluble in scCO₂. The scCO₂ efficiently transports the dye deep into the fibers. dyecoo.comresearchgate.net At the end of the process, the pressure is released, the CO₂ returns to a gaseous state, and the unused dye drops out. The CO₂ can be captured and recycled, eliminating wastewater and the need for drying, thus saving energy. researchgate.netdyecoo.com This technology is well-established for synthetic fibers and is being actively researched for natural fibers like wool. acs.org

Other green chemistry approaches include the solvent-free synthesis of azo dyes . Research has demonstrated that the diazotization and coupling reactions can be carried out by grinding the solid reactants together at room temperature, which avoids the use of hazardous solvents and catalysts. longdom.org Furthermore, advancements in biotechnology focus on the biodecolorization of effluents using bacterial strains that can reductively cleave the azo bonds, breaking down the dye into simpler, less harmful compounds. ijbbb.org

Applications in Advanced Functional Materials (e.g., Organogels)

While direct use of this compound as an organogelator is not widely documented, its molecular structure contains all the necessary functional groups to be a prime candidate for designing low-molecular-weight gelators (LMWGs). Organogels are semi-solid systems where a liquid organic solvent is immobilized by a three-dimensional network of self-assembled gelator molecules. researchgate.net

The gelation potential of this compound and its derivatives is based on key non-covalent interactions:

Hydrogen Bonding: The molecule possesses both a hydroxyl group (-OH) and an amide group (-NH-C=O). These are potent hydrogen bond donor and acceptor sites, which are often the primary driving force for the self-assembly of gelator fibers. nih.govnih.govmdpi.com

π-π Stacking: The presence of two aromatic systems—the naphthalene (B1677914) core and the methoxy-substituted benzene (B151609) ring—allows for π-π stacking interactions. These forces help to organize the molecules directionally, contributing to the formation of the elongated fibers that constitute the gel network. researchgate.netmdpi.comrsc.org

Molecules that combine amide functionalities and aromatic rings are well-known to be effective organogelators. mdpi.com Similarly, many azo-containing compounds have been shown to form robust organogels, where the self-assembly is driven by a combination of hydrogen bonding and π-π interactions. nih.govresearchgate.netresearchgate.net Therefore, this compound serves as an excellent scaffold for the synthesis of new functional materials, such as stimuli-responsive organogels that could react to light, heat, or chemical analytes.

Q & A

Q. Basic

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% trifluoroacetic acid) at 1.0 mL/min; retention time ~8.2 min (UV detection at 254 nm) .

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2–8.4 ppm (naphthyl protons), δ 6.8–7.2 ppm (methoxyphenyl), and δ 3.8 ppm (OCH₃) .

Q. Advanced

- X-ray crystallography : Resolve structural ambiguities by growing single crystals in ethanol/water (9:1) at 4°C.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 308.1052 (calculated 308.1055) to verify purity .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a NIOSH-approved N95 respirator during powder handling .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of fine particles.

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced

- Toxicity screening : Conduct Ames tests for mutagenicity and acute dermal toxicity assays in murine models (LD₅₀ > 2000 mg/kg suggests low acute risk) .

- Storage : Store under argon at –20°C to prevent oxidative degradation; monitor stability via HPLC every 6 months .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

- Meta-analysis : Systematically review studies using PRISMA guidelines, focusing on dose-response relationships and assay conditions (e.g., cell lines, solvent used).

- Experimental replication : Reproduce conflicting studies with standardized protocols (e.g., MTT assays in HepG2 cells, DMSO solvent ≤0.1% v/v) .

- Structural analogs : Compare results with derivatives (e.g., 3-hydroxy-4'-chloro-2-naphthanilide) to isolate substituent effects .

What strategies optimize the compound’s stability under varying pH and temperature conditions?

Q. Advanced

- pH stability : Conduct accelerated degradation studies (25–40°C, pH 1–13). Data show maximal stability at pH 6–8 (t₁/₂ > 6 months), with rapid hydrolysis in acidic conditions (t₁/₂ < 24 hours at pH 1) .

- Thermal analysis : Use DSC/TGA to identify decomposition onset (~210°C). Lyophilization improves long-term storage stability .

How is this compound utilized in analytical chemistry applications?

Q. Advanced

- Fluorescent probes : Functionalize the naphthyl group to develop pH-sensitive probes (λₑₓ 350 nm, λₑₘ 450 nm) for cellular imaging .

- Chromatographic standards : Calibrate HPLC systems using gradient elution (10–90% acetonitrile in 20 min) to resolve complex mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.